molecular formula C9H14Cl2F3N3 B12308208 3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl

3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl

Cat. No.: B12308208
M. Wt: 292.13 g/mol
InChI Key: FJYKHLOQXISHAQ-UHFFFAOYSA-N
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Description

3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring:

    Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to form the desired compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Pharmaceuticals: The compound is investigated for its potential as an active pharmaceutical ingredient in the treatment of various diseases.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-methanamine
  • 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-ethanol
  • 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-benzene

Uniqueness

3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride is unique due to the presence of both the piperidine and pyrazole rings, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14Cl2F3N3

Molecular Weight

292.13 g/mol

IUPAC Name

3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine;dihydrochloride

InChI

InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)8-4-7(14-15-8)6-2-1-3-13-5-6;;/h4,6,13H,1-3,5H2,(H,14,15);2*1H

InChI Key

FJYKHLOQXISHAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=NN2)C(F)(F)F.Cl.Cl

Origin of Product

United States

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